3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide is a chemical compound with the molecular formula and a molecular weight of approximately 423.6 g/mol. It is classified as an organic compound and is notable for its potential biological activities, particularly as an inhibitor of isoprenylcysteine carboxylmethyltransferase, which has implications in cancer research and treatment .
The synthesis of 3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide typically involves several key steps:
Technical details regarding specific reagents, conditions, and yields are often proprietary or vary depending on the laboratory practices but typically involve standard organic synthesis techniques.
The molecular structure of 3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide features several functional groups:
The structural representation can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C26H37N3O2 |
IUPAC Name | 3,3'-(octylazanediyl)bis(N-phenylpropanamide) |
InChI Key | RHEOHKVMYINBGT-UHFFFAOYSA-N |
SMILES | O=C(NC1=CC=CC=C1)CCN(CCC(NC2=CC=CC=C2)=O)CCCCCCCC |
The compound can participate in various chemical reactions, primarily involving:
These reactions are significant for modifying the compound's structure to enhance its pharmacological profile or for studying its mechanism of action.
The mechanism of action of 3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide primarily involves its role as an inhibitor of isoprenylcysteine carboxylmethyltransferase. This enzyme is critical in post-translational modifications of proteins involved in cell signaling pathways associated with cancer progression.
The physical and chemical properties of 3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide include:
Relevant data from studies indicate that compounds with similar structures exhibit varied solubility profiles depending on their substituents.
The primary applications of 3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide are found within scientific research, particularly in:
This compound's unique structure and biological activity position it as a significant candidate for further pharmacological investigations.
CAS No.: 101-18-8
CAS No.: 122547-72-2
CAS No.: 89079-92-5
CAS No.: 31063-33-9
CAS No.: 22158-41-4
CAS No.: